4-Amino-5-formylpyridine-2-carboxylic acid
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Overview
Description
4-Amino-5-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol It is a derivative of pyridinecarboxylic acid and contains both an amino group and a formyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-formylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-chloropyridine with formic acid under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the formyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-formylpyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: 4-Amino-5-carboxypyridine-2-carboxylic acid.
Reduction: 4-Amino-5-hydroxymethylpyridine-2-carboxylic acid.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
4-Amino-5-formylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-Amino-5-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and formyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A derivative of pyridinecarboxylic acid with a carboxyl group at the 2-position.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): A derivative with a carboxyl group at the 4-position.
Uniqueness
4-Amino-5-formylpyridine-2-carboxylic acid is unique due to the presence of both an amino group and a formyl group on the pyridine ring.
Properties
Molecular Formula |
C7H6N2O3 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
4-amino-5-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-5-1-6(7(11)12)9-2-4(5)3-10/h1-3H,(H2,8,9)(H,11,12) |
InChI Key |
QNUUSLWLOXLIID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)C=O)N |
Origin of Product |
United States |
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